molecular formula C18H16N4O2 B10899106 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide CAS No. 571164-72-2

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide

Cat. No.: B10899106
CAS No.: 571164-72-2
M. Wt: 320.3 g/mol
InChI Key: WNVWYGRIDDYBSN-RGVLZGJSSA-N
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Description

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide typically involves a multi-step process. One common synthetic route includes the condensation reaction between 1H-indole-3-carbaldehyde and hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with o-tolyl isocyanate to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .

Chemical Reactions Analysis

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exerting anticancer effects. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxo-N-(o-tolyl)acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

571164-72-2

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C18H16N4O2/c1-12-6-2-4-8-15(12)21-17(23)18(24)22-20-11-13-10-19-16-9-5-3-7-14(13)16/h2-11,19H,1H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

WNVWYGRIDDYBSN-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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